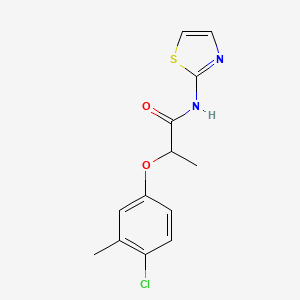![molecular formula C14H20ClN3O B4409545 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4409545.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]propanamide
Descripción general
Descripción
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the central nervous system.
Mecanismo De Acción
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]propanamide acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound can modulate the excitatory neurotransmission and prevent the excessive activation of the receptor, which is implicated in various pathological conditions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. This compound can decrease the release of glutamate and other excitatory neurotransmitters, increase the release of inhibitory neurotransmitters, and modulate the activity of various ion channels and receptors. This compound can also increase the expression of various neurotrophic factors and anti-inflammatory cytokines, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]propanamide has several advantages for lab experiments, such as its high potency and selectivity for the NMDA receptor, its well-established synthesis method, and its availability from commercial sources. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity and side effects at high doses.
Direcciones Futuras
There are several future directions for the research on N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]propanamide. One direction is to investigate the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and addiction. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of this compound, which may have improved pharmacological properties and fewer side effects. Additionally, the mechanisms of action and the molecular targets of this compound need to be further elucidated, which may provide insights into the pathophysiology of various disorders and the development of novel treatments.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, schizophrenia, depression, and chronic pain. This compound has been shown to have anticonvulsant, analgesic, and neuroprotective effects in animal models of these disorders.
Propiedades
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-3-14(19)16-11-4-5-13(12(15)10-11)18-8-6-17(2)7-9-18/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPSWTHBGMAHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)
![methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4409476.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4409479.png)
![5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409487.png)


![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4409526.png)

![1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409539.png)
![2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409554.png)
![4-ethyl-3-(2-furyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4409565.png)
![1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride](/img/structure/B4409566.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4409570.png)